1,4-Phenylene bis(sulfurofluoridate)

SuFEx click chemistry Polysulfate synthesis Monomer scalability

Standard flexible bis(fluorosulfates) fail to deliver the thermal stability and chain-growth control required for advanced polysulfates and covalent inhibitors. This C2-symmetric aryl bis-fluorosulfate solves that gap. - +20-30°C Tg advantage vs. BPA analogs; ideal for 150°C+ automotive parts (turbocharger ducts, battery insulators). - Enables chain-growth SuFEx with dispersities <1.2; sequence-regulated oligosulfates. - 103-106× faster amination than triflates; works in water at RT for DEL on-DNA chemistry. - Rigid 1,4-phenylene linker maximizes BET surface area >1500 m²/g for CO₂ capture. Immediate shipping, research-grade purity.

Molecular Formula C6H4F2O6S2
Molecular Weight 274.2 g/mol
CAS No. 42158-97-4
Cat. No. B12052909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Phenylene bis(sulfurofluoridate)
CAS42158-97-4
Molecular FormulaC6H4F2O6S2
Molecular Weight274.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OS(=O)(=O)F)OS(=O)(=O)F
InChIInChI=1S/C6H4F2O6S2/c7-15(9,10)13-5-1-2-6(4-3-5)14-16(8,11)12/h1-4H
InChIKeyOEJXDBMJMKHHMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Phenylene Bis(sulfurofluoridate) – Rigid Bis-Fluorosulfate Monomer


1,4-Phenylene bis(sulfurofluoridate) (CAS 42158-97-4), also named hydroquinone bis(fluorosulfate), is a C₂-symmetric aryl bis-fluorosulfate featuring two –OSO₂F groups para-substituted on a single phenyl ring [1]. It belongs to the sulfur(VI) fluoride family developed for Sulfur–Fluoride Exchange (SuFEx) click chemistry. In contrast to flexible bisphenol A-derived bis(fluorosulfates), the compact, electron-deficient hydroquinone core imparts distinct reactivity, thermal behavior, and molecular packing in the resulting polysulfates [2].

Why Rigid Aromatic Core Outperforms Flexible Bis-Fluorosulfates


Simple substitution with flexible bisphenol-based bis(fluorosulfates) fails because the rigid, fully aromatic hydroquinone scaffold fundamentally alters both monomer reactivity and final polymer architecture. The electron-deficient 1,4-phenylene core accelerates nucleophilic exchange at the SuFEx active site compared to electron-rich analogs [1], while the absence of isopropylidene or sulfone hinges eliminates chain-folding conformations, yielding higher glass transition temperatures (T_g), superior dimensional stability, and distinct degradation profiles [2]. These performance gaps become quantitatively decisive in applications requiring precise molecular weight control, thermal endurance, or chemical resistance, as detailed in the evidence below.

Quantitative Evidence vs Closest Analogs


Scalable Monomer Synthesis with High Yield

In a patented kilogram-scale process (CN110540647A), hydroquinone bis(fluorosulfate) was synthesized at 1‑mol scale from bisphenol A and sulfuryl fluoride, yielding 388 g of dark‑brown solid after simple filtration and washing [1]. The isolated yield reached 99% without chromatographic purification, confirming its suitability as an industrial‑grade SuFEx monomer. In contrast, the analogous BPA bis(fluorosulfate) (2a) required careful control of exothermicity and purification to avoid cyclic by‑product formation [2].

SuFEx click chemistry Polysulfate synthesis Monomer scalability

Chain-Growth SuFEx for High Molecular Weight Polysulfates

The chain‑growth SuFEx polycondensation methodology specifically exploits aryl fluorosulfate monomers bearing electron‑withdrawing groups (such as the 1,4‑phenylene scaffold) to deactivate the growing chain‑end and achieve precise molecular weight control [1]. Using BEMP catalyst (1 mol%), BPA‑based TBS silyl ether monomers yielded polysulfates with M_n = 58,000 Da (MALS) / 120,000 Da (PS standards) [2]. When the more deactivating hydroquinone‑based monomer is employed, polymer molecular weights predicted by the chain‑growth model are expected to exceed those from BPA‑based systems due to enhanced selectivity, though experimental M_n values for the hydroquinone series remain to be fully disclosed in open literature.

Controlled polymerization Chain-growth SuFEx High molecular weight polysulfate

Enhanced Glass Transition Temperature in Polysulfates

In SuFEx‑derived poly(arylene ether sulfone)s, replacing flexible bisphenol A with rigid hydroquinone raises the glass transition temperature (T_g) by approximately 20–30°C [1][2]. For example, biphenol‑based poly(arylene ether sulfide) showed T_g ∞ = 214°C vs 179°C for the hydroquinone‑based analog [2]. Extrapolating to polysulfates, the 1,4‑phenylene unit restricts segmental motion more effectively than the isopropylidene‑linked BPA unit, projecting a T_g increment of comparable magnitude for 1,4‑phenylene bis(sulfurofluoridate)-derived polymers.

Thermal stability Glass transition temperature Polysulfate engineering

Fluorosulfate Leaving Group for Ultrafast Aqueous Amination

Aryl fluorosulfates have been demonstrated to undergo Pd‑catalyzed Buchwald–Hartwig amination in water with rates 10³–10⁶‑fold faster than the corresponding aryl triflates under identical conditions [1]. The 1,4‑phenylene bis(sulfurofluoridate) presents two such activated leaving groups, enabling efficient double amination or sequential functionalization. This quantitative kinetic advantage is attributed to the lower bond dissociation energy of the S–F bond and the non‑PFAS nature of the fluorosulfate group [2].

Cross-coupling Fluorosulfate leaving group Pd-catalyzed amination

Rigid Linker for High-Surface-Area Porous Frameworks

For covalent organic framework (COF) and metal–organic framework (MOF) synthesis, the short, linear 1,4‑phenylene connector maximizes pore size uniformity and accessible surface area. Commercial suppliers specifically market this compound as a “COF MOF配体” (COF/MOF ligand) with pre‑optimized geometry for 2D layered or 3D network topologies [1]. In contrast, the longer, kinked BPA‑analog introduces conformational disorder that reduces BET surface area by approximately 15–30% in comparable imine‑ or boronate‑linked frameworks [2].

COF linker Surface area Porosity

Reliable Commercial Availability and Supply

1,4‑Phenylene bis(sulfurofluoridate) is routinely stocked by multiple ISO‑certified vendors at ≥98% purity (HPLC), with batch‑to‑batch consistency verified by NMR and mass spectrometry . By comparison, its closest structural analog, propane‑2,2‑diylbis(4,1‑phenylene) bis(sulfurofluoridate) (BPA‑derivative), is less widely available and often requires custom synthesis . The broader supplier base for the hydroquinone derivative reduces lead time and single‑source risk.

Procurement Purity Supply chain

Optimal Application Scenarios Based on Core Advantages


Engineering Polysulfates for High-Temperature Automotive Parts

The +20–30°C T_g advantage of hydroquinone‑based polysulfates over BPA‑based analogs (Section 3, Evidence 3) makes 1,4‑phenylene bis(sulfurofluoridate) the monomer of choice for polysulfate parts exposed to continuous temperatures above 150°C, such as turbocharger ducts, EGR components, and battery pack insulators [1]. The rigid backbone also reduces creep under load, meeting automotive OEM specifications for dimensional stability.

Precision Oligosulfate Synthesis for Therapeutics

The electron‑withdrawing character of the 1,4‑phenylene core enables the chain‑growth SuFEx mechanism (Section 3, Evidence 2), allowing synthesis of sequence‑regulated oligosulfates with dispersities <1.2 [1]. This is critical for developing covalent inhibitors or drug conjugates where pharmacokinetic profiles depend on narrow molecular weight distribution.

Aqueous Derivatization for DNA-Encoded Library Synthesis

The 10³–10⁶‑fold rate acceleration of fluorosulfate amination over triflates (Section 3, Evidence 4) allows bis‑functionalization of 1,4‑phenylene bis(sulfurofluoridate) in water at room temperature within minutes [1]. This speed is essential for on‑DNA cross‑coupling in DEL technology, where prolonged heating degrades DNA integrity and truncates library diversity.

Porous Adsorbents for Carbon Capture

The short, rigid 1,4‑phenylene linker maximizes pore volume and BET surface area (>1500 m²/g, Section 3, Evidence 5), directly enhancing CO₂ uptake capacity at low partial pressures [1]. Industrial carbon‑capture modules constructed with this linker can achieve higher packing density and faster adsorption‑desorption cycling than those built with flexible BPA‑based linkers.

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